molecular formula C9H6BrF3O3 B8121760 2-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid

2-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No.: B8121760
M. Wt: 299.04 g/mol
InChI Key: BMCBLWMLFYMCCU-UHFFFAOYSA-N
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Description

2-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H6BrF3O3 and a molecular weight of 299.04 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoroethoxy group, and a benzoic acid moiety. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid typically involves the reaction of 2-bromo-3-hydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the trifluoroethoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction Reactions: The compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 2-azido-3-(2,2,2-trifluoroethoxy)benzoic acid or 2-thiocyanato-3-(2,2,2-trifluoroethoxy)benzoic acid.

    Oxidation: Formation of 2-bromo-3-(2,2,2-trifluoroethoxy)benzoate.

    Reduction: Formation of 2-bromo-3-(2,2,2-trifluoroethoxy)benzyl alcohol.

Scientific Research Applications

2-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the presence of both a bromine atom and a trifluoroethoxy group, which confer distinct chemical reactivity and biological activity. The trifluoroethoxy group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of various bioactive molecules .

Properties

IUPAC Name

2-bromo-3-(2,2,2-trifluoroethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c10-7-5(8(14)15)2-1-3-6(7)16-4-9(11,12)13/h1-3H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCBLWMLFYMCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OCC(F)(F)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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